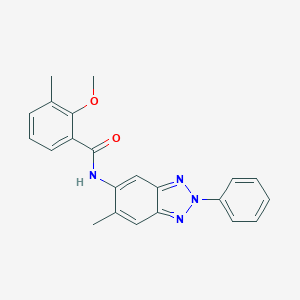
2-methoxy-3-methyl-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-3-methyl-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MMB or MMBz, and it belongs to the family of benzotriazole derivatives.
Mecanismo De Acción
The mechanism of action of 2-methoxy-3-methyl-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide is not fully understood, but it is believed to work by absorbing UV radiation and converting it into less harmful energy. MMB derivatives have been found to have excellent photostability, making them ideal for use in photoprotective applications.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-methoxy-3-methyl-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide are not well studied. However, some studies have reported that MMB derivatives have low toxicity and are well-tolerated in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-methoxy-3-methyl-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide in lab experiments include its excellent photostability, low toxicity, and potential applications in various scientific fields. However, the limitations include the high cost of synthesis and the limited availability of the compound.
Direcciones Futuras
1. Development of new MMB derivatives with improved properties and lower cost of synthesis.
2. Further studies on the mechanism of action of MMB derivatives in photoprotective applications.
3. Exploration of the potential applications of MMB derivatives in organic electronics, such as organic light-emitting diodes and organic photovoltaics.
4. Investigation of the potential use of MMB derivatives as fluorescent probes for detecting various biomolecules and enzymes in biological systems.
5. Studies on the toxicity and biocompatibility of MMB derivatives in biological systems.
In conclusion, 2-methoxy-3-methyl-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide is a chemical compound with potential applications in various scientific fields. Its excellent photostability, low toxicity, and potential use as a fluorescent probe make it a promising compound for further research and development.
Métodos De Síntesis
The synthesis of 2-methoxy-3-methyl-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide involves the reaction of 2-methoxy-3-methylbenzoic acid with 6-methyl-2-phenyl-2H-1,2,3-benzotriazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with N-methylmorpholine and benzoyl chloride to obtain the final product.
Aplicaciones Científicas De Investigación
2-methoxy-3-methyl-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide has been studied for its potential applications in various scientific fields. Some of the significant research areas include:
1. Photoprotection: MMB has been found to have excellent photoprotective properties, making it a potential ingredient in sunscreens and other cosmetic products.
2. Fluorescent probes: MMB derivatives have been used as fluorescent probes to detect various biomolecules and enzymes in biological systems.
3. Organic electronics: MMB derivatives have been studied for their potential applications in organic electronics, such as organic light-emitting diodes and organic photovoltaics.
Propiedades
Fórmula molecular |
C22H20N4O2 |
|---|---|
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
2-methoxy-3-methyl-N-(6-methyl-2-phenylbenzotriazol-5-yl)benzamide |
InChI |
InChI=1S/C22H20N4O2/c1-14-8-7-11-17(21(14)28-3)22(27)23-18-13-20-19(12-15(18)2)24-26(25-20)16-9-5-4-6-10-16/h4-13H,1-3H3,(H,23,27) |
Clave InChI |
KWEVBAWJLOHVDN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=CC=C4 |
SMILES canónico |
CC1=C(C(=CC=C1)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3Z)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-4-methylbenzenesulfonamide](/img/structure/B243606.png)
![3-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B243612.png)
![2-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B243615.png)
![3-ethoxy-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243617.png)
![4-ethoxy-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243618.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-isopropoxybenzamide](/img/structure/B243619.png)
![3-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243621.png)
![3-fluoro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243623.png)
![2-fluoro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243624.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,4-dimethoxybenzamide](/img/structure/B243625.png)
![5-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B243626.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide](/img/structure/B243627.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-naphthamide](/img/structure/B243631.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-propoxybenzamide](/img/structure/B243633.png)